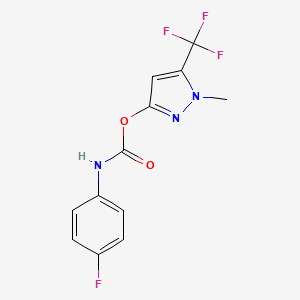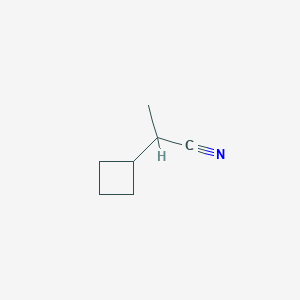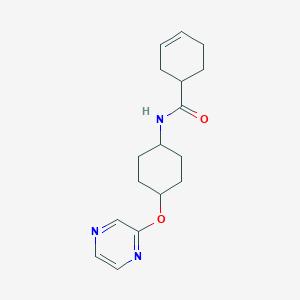
Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate” is a complex organic compound. It belongs to the class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h4-5,8,16H,6-7,9H2,1-3H3 . This code provides a specific textual identifier for chemical substances, describing atomic connectivity and tautomeric states but not isotopic or stereochemical detail. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C . The molecular weight of the compound is 249.31 .Scientific Research Applications
Antimalarial Drug Development
"Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate" has been studied for its potential in antimalarial drug development. For instance, the compound N-tert-butyl isoquine (GSK369796) was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations. It showed excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, highlighting its potential as an affordable and effective antimalarial drug for the 21st century (O’Neill et al., 2009).
Antibacterial Applications
Research on fluoroquinolones has demonstrated the utility of tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate derivatives in combating Mycobacterium tuberculosis strains resistant to existing antibiotics. Synthesized compounds exhibited significant activity against both sensitive and resistant strains, offering a new avenue for treating tuberculosis (Guerrini et al., 2013).
Chemical Synthesis and Catalysis
The compound has found applications in synthetic chemistry, particularly as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, proceeding chemoselectively under mild conditions. This versatility underscores its utility in the preparation of complex organic molecules (Ouchi et al., 2002).
Corrosion Inhibition
Studies on corrosion protection for carbon steel in hydrochloric acid solutions have identified derivatives of tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate as effective inhibitors. The compounds showed high adsorption efficiency on steel surfaces, highlighting their potential in industrial applications to prevent metal corrosion (Faydy et al., 2019).
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, derivatives have been used to create efficient guest/host fluorescent energy transfer pairs for red organic light-emitting diodes. These compounds, based on the naphthalimide skeleton, show high performance and brightness, contributing to the development of advanced OLED technologies (Wang et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
As the compound belongs to the class of isoquinolones and derivatives, future research could focus on exploring its potential biological activities and pharmaceutical applications, similar to other compounds in this class . Further studies could also aim to develop specific synthesis methods for this compound and investigate its reactivity with various reagents.
properties
IUPAC Name |
tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-9-7-12(17)11(15)6-10(9)8-16/h6-7,17H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFJUEXJLYUSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2954605.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide](/img/structure/B2954606.png)

![Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2954608.png)
![N,N-dimethyl-2-{[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2954609.png)

![N-(3-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2954611.png)


![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2954614.png)
![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2954615.png)

![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954620.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2954625.png)